(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid
Description
Properties
IUPAC Name |
(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-7-4-13(5-8-14)11-23-15-3-1-2-12(10-15)6-9-16(21)22/h1-10H,11H2,(H,21,22)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEHRRBYIHAIMA-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl alcohol and 3-hydroxybenzaldehyde.
Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-(trifluoromethyl)benzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base such as potassium carbonate.
Aldol Condensation: The benzyl ether intermediate is then subjected to aldol condensation with acrolein under basic conditions to form the propenoic acid linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenoic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or other electrophiles on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has shown potential in modulating protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell survival .
-
Antimicrobial Properties :
- Research has demonstrated that (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid exhibits significant antimicrobial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. This is attributed to the trifluoromethyl group, which enhances the compound's interaction with microbial membranes .
- Anti-inflammatory Effects :
Organic Synthesis Applications
- Building Block for Synthesis :
- Functionalization Opportunities :
Case Studies
Mechanism of Action
The mechanism of action of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The propenoic acid moiety can form hydrogen bonds with active site residues, modulating the activity of the target protein. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Key differences :
- Lacks the benzyloxy substituent present in the target compound.
- Simplified structure with a single trifluoromethylphenyl group directly attached to the acrylic acid backbone.
Functional impact : The benzyloxy group in the target compound may improve binding to hydrophobic pockets in proteins compared to the analog .
Analog with Extended Fluorination: (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid
Key differences :
- Contains two trifluoromethyl groups on the benzyl ring and a methoxy substituent.
- The α,β-unsaturated system includes a cyano group instead of a carboxylic acid.
Functional impact: The cyano group and bis-CF₃ substituents in the analog likely increase electrophilicity, making it more reactive in Michael addition reactions or enzyme inhibition .
Sulfonamide-Containing Analog: (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid
Key differences :
- Replaces the benzyloxy ether with a sulfamoyl linkage .
- Introduces a sulfonamide group for hydrogen bonding.
Functional impact : The sulfamoyl group may improve water solubility and enable stronger interactions with polar residues in enzyme active sites .
Heterocyclic Analog: (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic Acid
Key differences :
- Substitutes the trifluoromethylbenzyl group with a thiazolylmethoxy moiety.
- Introduces a chlorine atom and heterocyclic ring .
Functional impact : The thiazole ring introduces nitrogen and sulfur atoms, which could facilitate interactions with metal ions or nucleophilic targets .
Data Tables for Quick Reference
Table 1. Molecular Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| (E)-3-(3-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid (Target) | $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ | ~334.3 | Trifluoromethylbenzyloxy |
| (2E)-3-[4-(Trifluoromethyl)phenyl]acrylic acid | $ \text{C}{10}\text{H}7\text{F}3\text{O}2 $ | 216.16 | Trifluoromethylphenyl |
| (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid | $ \text{C}{20}\text{H}{13}\text{F}6\text{NO}4 $ | 445.31 | Bis(trifluoromethyl)benzyl, methoxy, cyano |
| (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid | $ \text{C}{16}\text{H}{12}\text{F}3\text{NO}4\text{S} $ | 371.04 | Sulfamoyl, trifluoromethylphenyl |
| (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid | $ \text{C}{13}\text{H}{10}\text{Cl}\text{NO}_3\text{S} $ | 295.74 | Chlorothiazolylmethoxy |
Biological Activity
(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 496.4 g/mol
- CAS Number : 866050-56-8
The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. This modification can improve metabolic stability and bioavailability, allowing the compound to effectively engage with various molecular targets, such as enzymes and receptors.
Antidepressant Effects
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antidepressant-like effects. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, demonstrated notable activity in models for Major Depressive Disorder (MDD). The mechanism involved modulation of the serotonergic system, particularly through interactions with 5-HT receptors .
Enzyme Inhibition
Trifluoromethyl-substituted compounds have been reported to inhibit various enzymes effectively. For example, including a trifluoromethyl group in phenolic compounds has been shown to enhance their potency against serotonin uptake, suggesting potential applications in treating mood disorders .
Case Studies
-
Antidepressant-Like Activity :
- Study Design : Male Swiss mice were administered varying doses of the compound (1-50 mg/kg). Behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) were employed to assess antidepressant effects.
- Findings : The compound exhibited significant antidepressant-like effects linked to serotonergic modulation without severe toxicity .
-
Enzyme Interaction Studies :
- Objective : Evaluate how trifluoromethyl substitutions affect enzyme activity.
- Results : Compounds with trifluoromethyl substitutions showed enhanced binding affinity to target enzymes compared to their non-fluorinated counterparts, indicating improved therapeutic potential in pharmacological applications .
Summary of Biological Activities
| Activity Type | Compound Name | Model Used | Key Findings |
|---|---|---|---|
| Antidepressant | N-(3-((3-(trifluoromethyl)phenyl)selenyl)... | Swiss mice (FST, TST) | Significant antidepressant-like effect observed |
| Enzyme Inhibition | Trifluoromethyl-substituted phenolic compounds | Various enzyme assays | Enhanced inhibition potency compared to analogs |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid?
Answer:
The synthesis typically involves a multi-step approach:
Formation of the benzyloxy-substituted phenyl intermediate : React 3-hydroxyphenyl derivatives with 4-(trifluoromethyl)benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .
Propenoic acid coupling : Use a Heck coupling or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated carboxylic acid moiety. For example, reacting the substituted benzaldehyde with malonic acid derivatives under acidic or catalytic conditions can yield the (E)-configured double bond .
Purification : Column chromatography or recrystallization is critical to isolate the (E)-isomer, as stereochemical purity impacts biological activity .
Basic: How can the stereochemical configuration (E/Z) of the compound be confirmed experimentally?
Answer:
- NMR Spectroscopy : The coupling constant () between the α- and β-protons of the propenoic acid moiety typically ranges from 12–16 Hz for the (E)-isomer, compared to 8–12 Hz for the (Z)-isomer .
- X-ray Crystallography : Provides definitive confirmation of the double-bond geometry and spatial arrangement of substituents .
- HPLC with Chiral Columns : Separates enantiomers if chiral centers are present, though this method is secondary to NMR for E/Z determination .
Advanced: What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
Answer:
- Fluorine Substitution : The trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes due to fluorine’s electronegativity and steric effects .
- Deuterium Incorporation : Replacing hydrogen with deuterium at vulnerable positions (e.g., benzylic or α-to-carboxylic acid) can slow metabolic degradation .
- Prodrug Design : Esterification of the carboxylic acid group improves oral bioavailability, with enzymatic hydrolysis releasing the active form in vivo .
Advanced: How does the trifluoromethyl group influence binding affinity in target proteins?
Answer:
- Lipophilicity Enhancement : The -CF₃ group increases logP, improving membrane permeability and target engagement in hydrophobic binding pockets .
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with aromatic residues (e.g., π-stacking with tyrosine or phenylalanine) .
- Steric Effects : The bulky -CF₃ group may restrict rotational freedom, favoring bioactive conformations .
Basic: What analytical techniques reliably quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Offers high sensitivity and specificity for detecting low concentrations in plasma or tissue homogenates. Use deuterated analogs as internal standards .
- HPLC-UV : Suitable for in vitro samples (e.g., cell lysates) with a detection limit of ~0.1 µg/mL. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution .
Advanced: What in vitro models assess efficacy against inflammatory pathways?
Answer:
- NF-κB Luciferase Reporter Assays : Measure inhibition of pro-inflammatory signaling in RAW 264.7 macrophages stimulated with LPS .
- COX-2 Enzyme Inhibition : Use recombinant COX-2 and a colorimetric substrate (e.g., prostaglandin H₂) to evaluate IC₅₀ values .
- Cytokine Profiling : ELISA-based quantification of TNF-α or IL-6 in primary human monocytes .
Basic: How should solubility challenges during in vitro testing be addressed?
Answer:
- Co-Solvents : Use DMSO (≤0.1% v/v) for initial stock solutions, followed by dilution in cell culture media .
- pH Adjustment : Prepare sodium salts by treating the carboxylic acid with NaOH to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .
Advanced: What computational methods predict cytochrome P450 interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding modes with CYP3A4 or CYP2C9 isoforms. Focus on interactions with heme iron and active-site residues .
- MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories to identify metabolic hotspots .
- QSAR Models : Train models on fluorinated analogs to predict clearance rates and metabolite profiles .
Basic: What parameters are critical for scaling up synthesis from milligram to gram scale?
Answer:
- Catalyst Optimization : Reduce Pd loading in coupling reactions to <1 mol% to lower costs and improve purity .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener processes .
- Purification Efficiency : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for higher yields .
Advanced: How can isotopic labeling aid tracer studies in metabolic pathways?
Answer:
- ¹³C-Labeling : Introduce ¹³C at the carboxylic acid carbon via malonic acid-¹³C₂ in the synthesis to track decarboxylation or incorporation into biomass .
- ³H-Labeling : Catalytic tritiation of the propenoic acid double bond enables radiolabeled studies of tissue distribution .
- ¹⁹F NMR : Leverage the trifluoromethyl group as an intrinsic probe for real-time monitoring of metabolic stability in hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
